molecular formula C14H10O4 B3326879 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione CAS No. 29100-83-2

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione

Cat. No.: B3326879
CAS No.: 29100-83-2
M. Wt: 242.23 g/mol
InChI Key: KDAMTLGCZPUMAR-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by a fused ring system that includes a naphthalene ring and a furan ring, with additional functional groups such as hydroxymethyl and methyl groups. It is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves a visible-light-mediated [3+2] cycloaddition reaction, which provides a green and efficient means to synthesize naphtho[2,3-b]furan-4,9-diones under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the environmentally friendly and efficient synthetic routes mentioned above could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofurans.

Scientific Research Applications

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential antitumor agent . Additionally, the compound may inhibit specific enzymes or proteins involved in viral replication, contributing to its antiviral activity.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]furan-4,9-dione: Lacks the hydroxymethyl and methyl groups but shares the core naphthofuran structure.

    2-Hydroxy-1,4-naphthoquinone: A precursor in the synthesis of naphthofurans, with similar redox properties.

    Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound with different biological activities.

Uniqueness

3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. The presence of the hydroxymethyl group enhances its solubility and potential for forming hydrogen bonds, while the methyl group can influence its lipophilicity and membrane permeability.

Properties

IUPAC Name

3-(hydroxymethyl)-5-methylbenzo[f][1]benzofuran-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-7-3-2-4-9-10(7)13(17)11-8(5-15)6-18-14(11)12(9)16/h2-4,6,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAMTLGCZPUMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione
Reactant of Route 2
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione
Reactant of Route 3
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione
Reactant of Route 4
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione
Reactant of Route 5
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione
Reactant of Route 6
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione

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